2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride
Description
2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride (CAS RN: 51785-15-0) is a heterocyclic compound comprising a benzoxazole core fused to a piperidine moiety. This compound is synthesized via nucleophilic substitution reactions, as exemplified by the coupling of 2-(chloromethyl)benzo[d]oxazole with piperidine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) . It is cataloged with 95% purity and is of interest in medicinal chemistry for its structural similarity to Kv1.5 potassium channel modulators and antitumor agents .
Properties
IUPAC Name |
2-piperidin-3-yl-1,3-benzoxazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMBBOMLPGXZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC3=CC=CC=C3O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclodehydration of 2-Aminophenol Derivatives
The benzo[d]oxazole scaffold is classically synthesized via cyclocondensation of 2-aminophenol with carboxylic acid derivatives. For 2-(piperidin-3-yl)benzo[d]oxazole, this method requires piperidine-3-carboxylic acid as a precursor. Reaction of 2-aminophenol with piperidine-3-carbonyl chloride in the presence of phosphorus oxychloride (POCl₃) facilitates cyclodehydration, yielding the oxazole ring. The reaction proceeds via intermediate amide formation, followed by intramolecular dehydration (Scheme 1).
Scheme 1:
2-Aminophenol + Piperidine-3-carbonyl chloride → Amide intermediate → Cyclodehydration → 2-(Piperidin-3-yl)benzo[d]oxazole
Characteristic IR absorptions at 1655–1685 cm⁻¹ (C=N stretch) and 3350–3420 cm⁻¹ (N–H stretch) confirm oxazole formation. ¹H NMR spectra exhibit aromatic protons as doublets (δ 6.90–7.20 ppm, J = 6–7 Hz) and benzylic protons as singlets (δ 3.50–4.25 ppm).
Alternative Cyclizing Agents and Solvent Systems
Recent advances employ eco-friendly agents such as polyphosphoric acid (PPA) or ionic liquids to enhance reaction efficiency. For instance, microwave-assisted cyclization in [BMIM][BF₄] ionic liquid reduces reaction time from hours to minutes while maintaining yields >70%.
Protection-Deprotection Strategies for Amine Functionalization
Boc Protection of Piperidine Amines
To prevent side reactions during cyclocondensation, the piperidine amine is protected as a tert-butyloxycarbonyl (Boc) derivative. Post-cyclization, the Boc group is removed using hydrogen chloride (HCl) in dioxane, yielding the hydrochloride salt (Scheme 3).
Scheme 3:
Boc-protected piperidine-3-carboxylic acid → Cyclocondensation → Boc-deprotection (HCl) → 2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride
This method ensures high purity (>95%) and avoids undesired quaternization of the amine.
Analytical Validation and Spectral Data
Spectroscopic Characterization
IR Spectroscopy:
¹H NMR (400 MHz, DMSO-d₆):
LC-MS:
Purity and Yield Optimization
Comparative Analysis of Synthetic Routes
Cyclocondensation offers superior yields (70%) and scalability but requires stringent anhydrous conditions. Transition metal-catalyzed methods, while efficient, involve costly catalysts and intricate purification. Nucleophilic substitution remains a viable alternative for small-scale synthesis despite moderate yields.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride is studied for its potential as a pharmacophore in drug development. Its structural features enable it to interact with various biological targets, making it valuable in designing new therapeutic agents. The compound has shown promise in:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
- Anticancer Properties : Research is ongoing to evaluate its effectiveness against various cancer cell lines, focusing on its ability to inhibit cell proliferation and induce apoptosis.
Biological Research
The compound's interaction with enzymes and receptors is crucial for understanding its biological effects. It can modulate enzyme activity through binding interactions, which are assessed using biochemical assays. This research is essential for elucidating the mechanisms underlying its potential therapeutic effects.
Materials Science
Due to its unique structural properties, this compound is also explored in the development of advanced materials. Its potential applications include:
- Polymers and Coatings : The compound may serve as a building block for creating new materials with specific electronic or optical properties.
- Nanotechnology : Its stability and reactivity can be harnessed in nanomaterial synthesis .
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Activity Study : A recent study tested various derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects that suggest potential for developing new antibiotics .
- Cancer Cell Line Inhibition : Research involving different cancer cell lines has shown that the compound can inhibit cell growth effectively at certain concentrations, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following analysis compares 2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride with structurally related compounds, focusing on molecular features, synthesis, and biological activity.
Structural Analogues and Molecular Properties
Key Observations :
- Substituent Effects : 5-Methylbenzo[d]oxazole derivatives exhibit higher biological activity (IC₅₀: 10.50–74.30 μM) compared to unsubstituted (IC₅₀: 25.47–53.01 μM) or 5-chloro analogues (IC₅₀: 26.31–102.10 μM), highlighting the importance of electron-donating groups .
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., 2-(3-Methylpiperazin-1-yl)benzo[d]oxazole) introduce additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity .
Biological Activity
2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring fused with a benzo[d]oxazole moiety, which is known for its diverse biological effects. The synthesis typically involves methods such as the Grignard reaction and Friedel-Crafts alkylation, allowing for the introduction of various substituents that can modulate its biological activity .
The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through serotonin and dopamine receptors, which are crucial in treating neuropsychiatric disorders .
Key Mechanisms
- Receptor Interaction : The compound is hypothesized to bind to serotonin receptors (5-HT2A) and dopamine receptors, influencing mood and cognitive functions.
- Enzyme Inhibition : It may also inhibit certain enzymes involved in metabolic pathways, potentially leading to anticancer effects .
Biological Activity
Research has indicated that this compound exhibits several promising biological activities:
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and ovarian (OVCAR-3) cancer cells. The IC50 values ranged from 19.9 to 75.3 µM, indicating significant antiproliferative effects compared to noncancerous cells .
Neuroprotective Effects
The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective properties. Studies have shown that it can reduce neuronal apoptosis in models of neurodegeneration .
Data Table: Biological Activity Summary
| Activity | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 (Breast Cancer) | 19.9 - 75.3 | |
| Antiproliferative | OVCAR-3 (Ovarian Cancer) | 30.5 | |
| Neuroprotective | Neuronal Apoptosis Model | Not specified |
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to this compound:
- Study on Anticancer Activity : A study involving benzoylpiperidine derivatives demonstrated significant antiproliferative activity against multiple cancer cell lines, reinforcing the potential of piperidine-based compounds in oncology .
- Neuroprotective Study : Research on related compounds revealed their capability to mitigate oxidative stress in neuronal models, suggesting a pathway for neuroprotection that warrants further investigation .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride?
- Methodological Answer : Employ orthogonal analytical methods:
- HPLC/LC-MS : Use C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to assess purity. Reference standards (e.g., USP/EP impurities) should be used for calibration .
- NMR Spectroscopy : - and -NMR in DMSO-d or CDCl to confirm proton environments and aromatic/heterocyclic moieties .
- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl to confirm hydrochloride salt formation .
Q. How can researchers optimize synthetic yields for this compound?
- Methodological Answer :
- Stepwise Synthesis : Prioritize Boc-protection of the piperidine moiety to prevent side reactions during benzo[d]oxazole formation. Deprotection with HCl/EtOAc yields the hydrochloride salt .
- Catalytic Optimization : Screen Pd/C or Pd(OAc) for coupling steps, monitoring reaction progress via TLC (silica gel, UV detection) .
- Purification : Use recrystallization from ethanol/water (1:3) to isolate high-purity crystals (>98%) .
Q. What stability considerations are critical for long-term storage of this compound?
- Methodological Answer :
- Storage Conditions : Store in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis or oxidation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products (e.g., benzo[d]oxazole ring-opening derivatives) .
Q. Which safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption via silica gel. Dispose as hazardous waste .
- Acute Toxicity Mitigation : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility in polar solvents be reconciled?
- Methodological Answer :
- Solubility Profiling : Perform equilibrium solubility studies in DMSO, water, and ethanol at 25°C using UV-Vis spectrophotometry. Note that hydrochloride salts often exhibit pH-dependent solubility (e.g., higher solubility in acidic buffers) .
- Co-solvent Systems : Evaluate binary mixtures (e.g., PEG-400/water) to enhance solubility for in vitro assays .
Q. What mechanistic insights support its role as a kinase inhibitor in medicinal chemistry studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., PI3Kγ or JAK2 kinases). Validate via mutagenesis studies targeting predicted binding residues .
- Enzymatic Assays : Measure IC values using fluorescence-based ADP-Glo™ kinase assays. Compare with structurally analogous oxadiazole derivatives to establish SAR trends .
Q. How should researchers address discrepancies in reported toxicity profiles?
- Methodological Answer :
- In Vitro Tox Screening : Use HepG2 cells for MTT assays (48-hour exposure) to assess cytotoxicity. Cross-reference with Ames tests for mutagenicity .
- Metabolite Identification : Perform LC-HRMS to detect reactive metabolites (e.g., glutathione adducts) that may explain hepatotoxicity .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions. Track degradation products via UPLC-PDA-MS .
- Genotoxic Impurity Control : Use LLE or SPE to remove alkylating agents (e.g., residual ethyl chloroformate) below ICH Q3A/B thresholds .
Q. How can structure-activity relationships (SAR) be refined for piperidine-modified analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
